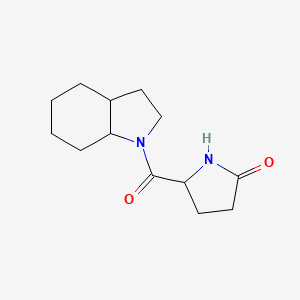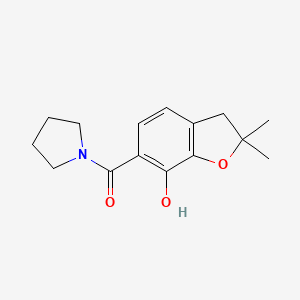![molecular formula C17H20N2O4S B7612678 Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7612678.png)
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a methyl group and a sulfamoyl group attached to a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the pyrrole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the Friedel-Crafts alkylation of the pyrrole derivative with a tetrahydronaphthalene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring or the tetrahydronaphthalene moiety.
Reduction: Reduced forms of the sulfamoyl group or the pyrrole ring.
Substitution: Substituted derivatives with various functional groups replacing the sulfamoyl group or hydrogen atoms on the pyrrole ring.
科学的研究の応用
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-indole-2-carboxylate
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-3-carboxylate
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-acetate
Uniqueness
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydronaphthalene moiety imparts distinct steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
特性
IUPAC Name |
methyl 1-methyl-4-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19-11-13(10-16(19)17(20)23-2)24(21,22)18-15-9-5-7-12-6-3-4-8-14(12)15/h3-4,6,8,10-11,15,18H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOQDMRMALGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)S(=O)(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
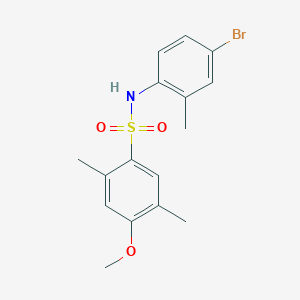
![1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7612623.png)

![(2,4-Dimethylpiperazin-1-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7612635.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7612640.png)
![2-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]pyridine-2,5-dicarboxamide](/img/structure/B7612645.png)
![3-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7612649.png)
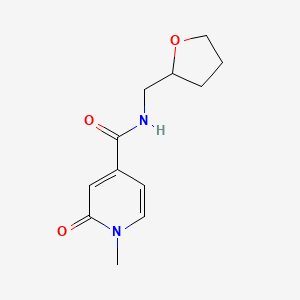
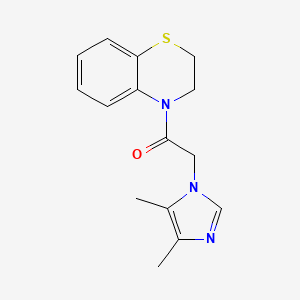
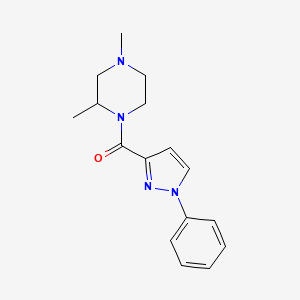
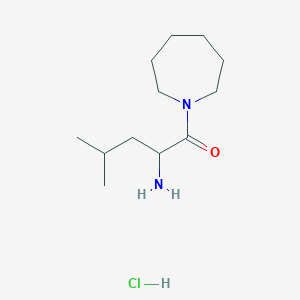
![2-(3-Azaspiro[5.5]undecan-3-ylmethyl)-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7612672.png)
